An In-depth Technical Guide to 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 500292-31-9)
An In-depth Technical Guide to 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 500292-31-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited, this document synthesizes information from closely related analogues and predictive models to offer valuable insights for researchers. The content herein is structured to facilitate a deep understanding of its chemical properties, potential biological significance, and practical laboratory applications.
Molecular Profile and Physicochemical Properties
3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, also known as N-allyl-3-(carboxy)benzenesulfonamide, possesses a core structure combining a benzoic acid moiety with a sulfonamide group N-substituted with an allyl group. This unique combination of functional groups suggests a range of chemical and biological activities.
Table 1: Physicochemical Properties of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
| Property | Value | Source |
| CAS Number | 500292-31-9 | - |
| Molecular Formula | C₁₀H₁₁NO₄S | PubChem[1] |
| Molecular Weight | 241.26 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.04088 Da | PubChem[1] |
| Predicted XlogP | 1.1 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Predicted Rotatable Bond Count | 4 | PubChem[1] |
Note: The majority of the physicochemical properties are predicted due to a lack of published experimental data.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, allyl, and acidic protons.
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Aromatic Protons: Four protons on the benzene ring will likely appear as complex multiplets in the range of δ 7.5-8.5 ppm.
-
Allyl Group Protons:
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The vinyl protons (=CH₂) would likely resonate as multiplets around δ 5.1-5.3 ppm.
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The internal vinyl proton (-CH=) is expected as a multiplet in the region of δ 5.8-6.0 ppm.
-
The methylene protons (-CH₂-) attached to the nitrogen would likely be a doublet around δ 3.8-4.0 ppm.
-
-
Sulfonamide NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 7.0-8.0 ppm.
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Carboxylic Acid Proton: A very broad singlet at δ 12.0-13.0 ppm, which may not always be observed depending on the solvent used.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by signals for the aromatic, allyl, and carbonyl carbons.
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Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-145 ppm).
-
Allyl Group Carbons:
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The terminal vinyl carbon (=CH₂) would likely appear around δ 115-120 ppm.
-
The internal vinyl carbon (-CH=) is expected around δ 130-135 ppm.
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The methylene carbon (-CH₂-) should resonate in the range of δ 45-50 ppm.
-
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is anticipated to be in the δ 165-175 ppm region.
Predicted Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[2]
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C-H Stretch (Aromatic and Alkene): Peaks in the 3000-3100 cm⁻¹ region.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[2]
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S=O Stretch (Sulfonamide): Two strong bands, asymmetric and symmetric stretching, are expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
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N-H Bend (Sulfonamide): A band in the 1550-1650 cm⁻¹ region.
Mass Spectrometry
High-resolution mass spectrometry would be crucial for confirming the elemental composition.
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Predicted [M-H]⁻: 240.03360 m/z[1]
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Predicted [M+H]⁺: 242.04816 m/z[1]
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Predicted [M+Na]⁺: 264.03010 m/z[1]
Synthesis Protocol
A robust synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid can be proposed based on established methods for the preparation of N-substituted sulfonamides. The following two-step protocol is a logical and experimentally sound approach.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-Carboxybenzenesulfonyl chloride
This initial step involves the chlorosulfonation of benzoic acid.
Materials:
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Benzoic acid
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Chlorosulfonic acid
-
Thionyl chloride (optional, co-reagent)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
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Ice bath
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
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In a clean, dry round-bottom flask, dissolve benzoic acid in a minimal amount of anhydrous DCM.
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Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The product, 3-carboxybenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid
This step involves the reaction of the sulfonyl chloride intermediate with allylamine.
Materials:
-
3-Carboxybenzenesulfonyl chloride (from Step 1)
-
Allylamine
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous DCM or tetrahydrofuran (THF)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve 3-carboxybenzenesulfonyl chloride in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of allylamine (1.1 equivalents) and the base (1.2 equivalents) in the same solvent.
-
Add the allylamine solution dropwise to the stirred solution of the sulfonyl chloride.
-
Allow the reaction to proceed at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with dilute HCl to remove excess amine and base.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Biological and Pharmacological Activities
While no specific biological activities have been reported for 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, the sulfamoylbenzoic acid scaffold is present in a variety of biologically active compounds. This suggests that the target molecule could be a valuable starting point for medicinal chemistry programs.
-
Antimicrobial Agents: Sulfonamide-containing compounds are well-known for their antibacterial properties.[3] The title compound could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Sulfamoylbenzoic acid derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases, human nucleotide-binding domain and leucine-rich repeat-containing protein (h-NTPDases), and α-glucosidase/α-amylase.[3][4]
-
Receptor Modulation: Analogues have shown activity as agonists for the LPA2 receptor and antagonists for the P2Y14 receptor, suggesting potential roles in inflammation and metabolic diseases.[5][6]
Diagram of Potential Therapeutic Areas
Caption: Potential therapeutic applications based on the scaffold.
Safety and Handling
Specific toxicity data for 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is unavailable. However, based on the GHS classification of the closely related alkyne analogue, 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid, the following hazards should be anticipated[7]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Standard laboratory safety precautions should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion and Future Directions
3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. While there is a clear need for the generation of experimental data to confirm its physicochemical and biological properties, the information presented in this guide, based on predictive methods and analogous compounds, provides a solid foundation for researchers. Future work should focus on the synthesis and full characterization of this molecule, followed by a comprehensive screening for biological activity in the areas of antimicrobial, anti-inflammatory, and metabolic diseases.
References
-
PubChem. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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PubChemLite. 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. Available from: [Link]
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PubChem. Prop-2-ene-1-sulfonic acid. Available from: [Link]
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European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]
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PubChemLite. 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid. Available from: [Link]
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PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
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PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]
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PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Available from: [Link]
-
ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]
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- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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